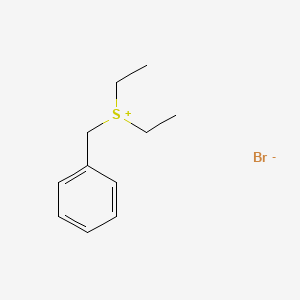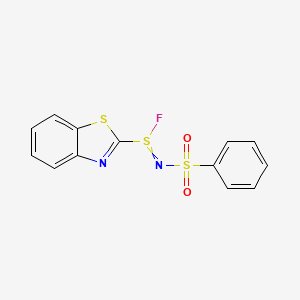![molecular formula C12H9I2NO2 B12603851 10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one CAS No. 918161-89-4](/img/structure/B12603851.png)
10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one is a tricyclic compound that belongs to the oxazinoindolone family. This compound is characterized by the presence of two iodine atoms and a fused polycyclic structure, which includes an indole and an oxazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one typically involves the intramolecular cyclization of indole-2-carboxylic acid with an appropriate N-tethered alkyne. This reaction proceeds via a 6-exo-dig cyclization pathway and is catalyzed by palladium (Pd) complexes. The reaction conditions often include the use of a Pd(0) complex in combination with a substrate-tethered acid, which facilitates the 1,2-addition of carboxylic acids to alkynes . This method is highly atom-economical and yields the desired oxazinoindolone core in high yields (55-93%) .
Analyse Des Réactions Chimiques
10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The oxazinoindolone core can be further functionalized through cyclization reactions, which can introduce additional rings or modify existing ones.
Common reagents used in these reactions include palladium catalysts, carboxylic acids, and alkynes . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted oxazinoindolones and related derivatives.
Applications De Recherche Scientifique
10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential biological activities, such as anticancer, antitubercular, and herbicidal properties. It is being studied for its potential use in developing new therapeutic agents.
Organic Synthesis: The unique structure of the compound makes it a valuable intermediate in the synthesis of other complex molecules. It can be used to construct various polycyclic systems and functionalized derivatives.
Biological Research: The compound’s biological activities make it a subject of interest in studying its interactions with biological targets and pathways.
Mécanisme D'action
The mechanism of action of 10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are thought to be mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and regulation .
Comparaison Avec Des Composés Similaires
10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one can be compared with other similar compounds, such as:
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one: This compound lacks the iodine atoms present in this compound, which may affect its reactivity and biological activities.
8-Bromo-3,4-dihydro-1H-oxazinoindole: This compound contains a bromine atom instead of iodine, which can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
918161-89-4 |
|---|---|
Formule moléculaire |
C12H9I2NO2 |
Poids moléculaire |
453.01 g/mol |
Nom IUPAC |
10-iodo-3-(iodomethyl)-3,4-dihydro-[1,4]oxazino[4,3-a]indol-1-one |
InChI |
InChI=1S/C12H9I2NO2/c13-5-7-6-15-9-4-2-1-3-8(9)10(14)11(15)12(16)17-7/h1-4,7H,5-6H2 |
Clé InChI |
FNUPFMLRGZJNNU-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)C2=C(C3=CC=CC=C3N21)I)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
propanedinitrile](/img/structure/B12603821.png)
![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)

![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
